

Comparative analysis of the binding modes of N-benzylpiperidine-4-carboxamide analogs

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Compound of Interest

Compound Name: *N*-benzylpiperidine-4-carboxamide

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A Comparative Analysis of the Binding Modes of **N-benzylpiperidine-4-carboxamide** Analogs

This guide provides a comparative analysis of the binding modes of various **N-benzylpiperidine-4-carboxamide** analogs, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies to offer insights into the structure-activity relationships (SAR) and binding interactions of this versatile scaffold with different biological targets.

Quantitative Data on Binding Affinities

The following table summarizes the inhibitory activities of several **N-benzylpiperidine-4-carboxamide** analogs against their respective targets. This data is crucial for understanding the potency and selectivity of these compounds.

Compound ID	Target	R-Group Modification	IC50 (μM)	Ki (nM)	Reference
Analog 1	Acetylcholinesterase (AChE)	5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl	0.41	-	[1]
Analog 2	Acetylcholinesterase (AChE)	1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl	5.94	-	[1]
Analog 3	Monoamine Oxidase A (MAO-A)	(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents	1.38 (for compound 2d)	-	[2]
Analog 4	Monoamine Oxidase A (MAO-A)	(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with specific N-benzyl substituents	2.48 (for compound 2j)	-	[2]
Analog 5	Butyrylcholinesterase (BChE)	(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide with meta-	Inhibition rate of 55% at 100 μM	-	[2]

		methoxy substituent			
Analog 6	USP7	N-benzyl piperidinol derivative	0.0408	78.3	[3]
Analog 7	Acetylcholine sterase (AChE)	1-benzyl-4-[2- [4- (benzoylamin o)phthalimido]ethyl]piperidi ne hydrochloride	0.0012	-	[4]

Experimental Protocols

A generalized overview of the experimental methodologies employed in the cited studies is provided below. For specific details, please refer to the individual publications.

Synthesis of N-benzylpiperidine-4-carboxamide Analogs

A common synthetic route involves the coupling of a substituted N-benzylpiperidine-4-carboxylic acid with a desired amine or the reaction of 1-benzylpiperidine-4-carbonyl chloride with an appropriate nucleophile.[\[5\]](#) The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified by column chromatography or recrystallization.[\[2\]](#) Structure confirmation is achieved through spectroscopic methods such as NMR, IR, and mass spectrometry.[\[6\]](#)[\[7\]](#)

In Vitro Enzyme Inhibition Assays

The inhibitory activity of the synthesized compounds against their respective target enzymes is determined using established in vitro assays.

- **Cholinesterase Inhibition Assay:** The Ellman's method is frequently used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[\[2\]](#) This spectrophotometric assay quantifies the activity of the enzyme by measuring the formation of a colored product.

- Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory potency against MAO-A and MAO-B is assessed using assays that measure the enzymatic conversion of a substrate, often detected by fluorescence or luminescence.
- USP7 Inhibition Assay: The inhibitory effect on USP7 deubiquitinase activity can be measured using various methods, including those that monitor the cleavage of a fluorogenic substrate.^[3]

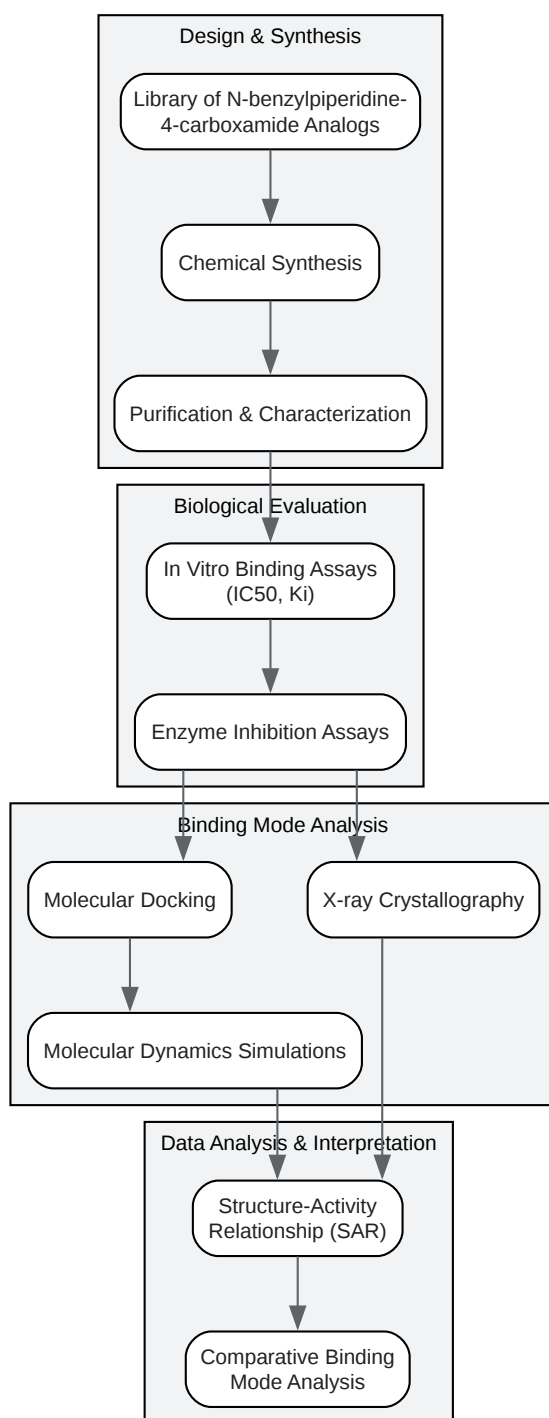
Structural Biology and Computational Modeling

To elucidate the binding modes of these analogs, a combination of structural biology techniques and computational modeling is employed.

- X-ray Crystallography: Single-crystal X-ray diffraction is utilized to determine the three-dimensional structure of the analogs or their co-crystals with the target protein.^{[3][7]} This provides precise information about the binding orientation, conformational changes, and key intermolecular interactions.
- Molecular Docking and Dynamics Simulations: Computational docking studies are performed to predict the binding poses of the analogs within the active site of the target protein.^{[2][6]} Molecular dynamics simulations can further refine these poses and provide insights into the stability of the ligand-protein complex over time.^[1]

Visualizing the Research Workflow

The following diagram illustrates the typical workflow for a comparative analysis of the binding modes of **N-benzylpiperidine-4-carboxamide** analogs.



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Caption: Workflow for Comparative Analysis of Binding Modes.

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